去烟碱吲地那韦

描述

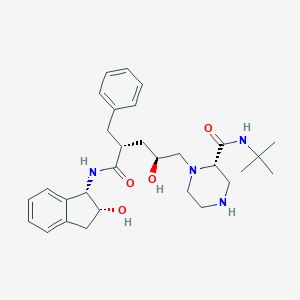

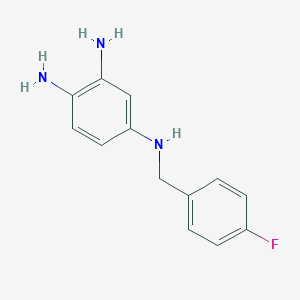

Desnicotinyl indinavir is a derivative of indinavir, a well-known protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is designed to enhance the pharmacokinetic properties and efficacy of indinavir by modifying its structure. The primary goal of developing desnicotinyl indinavir is to improve its bioavailability and reduce potential side effects associated with the parent compound.

科学研究应用

Desnicotinyl indinavir has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of structural modifications on the pharmacokinetic properties of protease inhibitors.

Biology: Researchers investigate its interactions with biological targets, such as proteases, to understand its mechanism of action and potential therapeutic benefits.

Medicine: Desnicotinyl indinavir is explored for its potential use in treating HIV infection, with a focus on improving efficacy and reducing side effects compared to indinavir.

Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems to enhance the bioavailability and stability of protease inhibitors.

作用机制

Target of Action

Desnicotinyl indinavir, also known as (+)-Desnicotinyl indinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

Desnicotinyl indinavir acts as a protease inhibitor . It binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .

Biochemical Pathways

The primary biochemical pathway affected by Desnicotinyl indinavir is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, Desnicotinyl indinavir disrupts the maturation process of the virus, preventing the formation of infectious viral particles . This disruption halts the replication of the virus, thereby reducing the viral load in the body.

Pharmacokinetics

The pharmacokinetics of indinavir, the parent compound of Desnicotinyl indinavir, have been well-studied . Indinavir is metabolized in the liver via CYP3A4 enzymes to inactive metabolites . It is excreted primarily in the feces, with a smaller amount excreted in the urine . The time to peak concentration is approximately 0.8 ± 0.3 hours, and the elimination half-life is about 1.8 ± 0.4 hours . .

Result of Action

The primary molecular effect of Desnicotinyl indinavir is the inhibition of the HIV-1 protease enzyme , leading to the formation of immature, non-infectious viral particles . This results in a decrease in the viral load within the body, slowing the progression of the disease. On a cellular level, this can lead to a reduction in the destruction of CD4 cells, thereby preserving immune function .

Action Environment

The efficacy and stability of Desnicotinyl indinavir, like many other drugs, can be influenced by various environmental factors. These may include the presence of other medications (potential for drug-drug interactions), patient adherence to medication schedules, and individual patient characteristics such as age, weight, and overall health status . .

生化分析

Biochemical Properties

Desnicotinyl indinavir is known to interact with various enzymes, proteins, and other biomolecules . It has been found to show significantly higher interaction with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases . These interactions play a crucial role in the biochemical reactions involving Desnicotinyl indinavir .

Cellular Effects

Desnicotinyl indinavir has been observed to affect immune response against the opportunistic fungus Cryptococcus neoformans . It influences the function of dendritic cells (DC), inducing an expansion of DC with CD8α phenotype in spleens of infected hosts . This leads to an efficient, T cell-protective response .

Molecular Mechanism

The molecular mechanism of Desnicotinyl indinavir involves its interaction with all four proteases at the active binding site of receptors . It inhibits the HIV viral protease enzyme, preventing cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .

Dosage Effects in Animal Models

The effects of Desnicotinyl indinavir can vary with different dosages in animal models

Metabolic Pathways

Desnicotinyl indinavir is involved in various metabolic pathways. It undergoes metabolism, with N-dealkylation, N-oxidation, and hydroxylation being the major pathways . The involvement of isoforms of the CYP3A subfamily in the oxidative metabolism of Desnicotinyl indinavir has been indicated .

Transport and Distribution

Desnicotinyl indinavir is transported and distributed within cells and tissues . It’s known to enhance the absorptive flux, likely due to an active transport mechanism or a decrease of their efflux by carriers such as P-gp .

Subcellular Localization

The subcellular localization of Desnicotinyl indinavir is not explicitly known. Tools like DeepLoc 2.0 can predict multi-label subcellular localization using protein language models

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of desnicotinyl indinavir involves several key steps:

Starting Materials: The synthesis begins with the preparation of indinavir, which is then modified to introduce the desnicotinyl group.

Reaction Conditions: The reaction typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Purification: The final product is purified using techniques such as chromatography to obtain high-purity desnicotinyl indinavir.

Industrial Production Methods: In an industrial setting, the production of desnicotinyl indinavir follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of industrial-grade solvents and reagents, and the implementation of robust purification methods.

化学反应分析

Types of Reactions: Desnicotinyl indinavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Desnicotinyl indinavir can participate in substitution reactions where functional groups are replaced by other groups, typically using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

相似化合物的比较

- Indinavir

- Ritonavir

- Saquinavir

- Lopinavir

- Atazanavir

Desnicotinyl indinavir stands out due to its enhanced bioavailability, improved pharmacokinetic properties, and potential for reduced side effects, making it a promising candidate for further research and development in the treatment of HIV infection.

属性

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)/t22-,23+,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMGKCALCCOODL-XXEBQWMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CNCCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-38-9 | |

| Record name | Desnicotinyl indinavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150323389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESNICOTINYL INDINAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98N2VRY18Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)